molecular formula C20H15N5O3S B2835384 N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251710-29-8

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2835384
CAS No.: 1251710-29-8
M. Wt: 405.43
InChI Key: LCDLKDOVBZTULV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[d][1,3]dioxole moiety, a phenylthiazole group, and a triazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the modulation of biochemical pathways. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle .

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • 3-(1,3-benzodioxol-5-yl)-2-propenal
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-12-18(19(26)21-14-7-8-16-17(9-14)28-11-27-16)23-24-25(12)20-22-15(10-29-20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDLKDOVBZTULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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